molecular formula C58H50O3Pd2 B6190799 tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium CAS No. 52522-42-6

tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium

Cat. No. B6190799
CAS RN: 52522-42-6
M. Wt: 1007.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium, also known as Tris(dibenzylideneacetone)dipalladium(0), is a laboratory chemical used in the synthesis of substances . It has a molecular weight of 915.72 g/mol .


Synthesis Analysis

This compound is typically used in laboratory settings for the synthesis of other substances . It’s often supplied under the TSCA R&D Exemption, meaning it’s primarily used for research and development purposes . It’s also known for its high reactivity and ability to facilitate oxidative addition reactions .


Molecular Structure Analysis

The molecular formula of this compound is C51H42O3Pd2 . The structure of this compound includes three dibenzylideneacetone (dba) ligands attached to two palladium atoms .


Chemical Reactions Analysis

Tris(dibenzylideneacetone)dipalladium(0) is known for its role as a catalyst in various Pd-mediated transformations, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Hiyama coupling, and Heck reaction .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as odor, pH, and extinguishing media are not available in the provided resources .

Safety and Hazards

Tris(dibenzylideneacetone)dipalladium(0) may cause an allergic skin reaction and is toxic to aquatic life with long-lasting effects . It’s advised to avoid breathing its dust and to wear protective gloves when handling it . In case of skin contact, it’s recommended to wash with plenty of soap and water and seek medical advice if skin irritation or rash occurs .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium involves the reaction of toluene with dipalladium chloride and the ligand (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one in the presence of a base. The reaction results in the formation of the desired compound as a complex with dipalladium.", "Starting Materials": [ "(1E,4E)-1,5-diphenylpenta-1,4-dien-3-one", "Toluene", "Dipalladium chloride", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve dipalladium chloride in toluene and add the ligand (1E,4E)-1,5-diphenylpenta-1,4-dien-3-one.", "Step 2: Add the base to the reaction mixture and stir for several hours at room temperature.", "Step 3: Filter the resulting complex and wash with a suitable solvent to remove any impurities.", "Step 4: Dry the complex under vacuum to obtain the final product, tris((1E,4E)-1,5-diphenylpenta-1,4-dien-3-one) toluene dipalladium." ] }

CAS RN

52522-42-6

Molecular Formula

C58H50O3Pd2

Molecular Weight

1007.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.